N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-3-24-10-4-5-14(17(24)26)16-21-22-18(23(16)2)27-11-15(25)20-13-8-6-12(19)7-9-13/h4-10H,3,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPNXRIKDVKWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.
Case Study:
In vitro studies demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against human colon cancer (HCT116) cells with IC50 values ranging from 4.36 μM to 18.76 μM compared to doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Triazole Derivative A | 4.36 | HCT116 |
| Triazole Derivative B | 18.76 | HCT116 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a study assessing the antibacterial properties of various triazole derivatives, this compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with zones of inhibition measured in millimeters .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been a subject of interest in pharmacological research.
Findings:
Studies indicate that certain triazole derivatives can inhibit specific enzymes linked to cancer progression and bacterial resistance mechanisms. For instance, the inhibition of urease and acetylcholinesterase has been documented among related compounds, suggesting that this compound may exhibit similar inhibitory effects .
| Enzyme | Inhibition Activity |
|---|---|
| Urease | Strong |
| Acetylcholinesterase | Moderate |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1 , highlighting substituent variations and their implications:
Structural Insights :
Comparison :
Spectral Characterization
Key spectral data for analogs are provided in Table 2 :
Insights :
- The C=O stretch at ~1678 cm⁻¹ (common in acetamide derivatives) confirms the presence of the carbonyl group in 6m .
- NMR shifts in Regions A and B (δ 29–44) are sensitive to substituent electronic effects, as seen in structurally modified rapamycin analogs . For the target compound, the dihydropyridinone ring’s electron-withdrawing effects may deshield adjacent protons, altering shifts in these regions.
Physicochemical and ADMET Properties
While direct data are unavailable, inferences can be drawn:
- Metabolic Stability : The 4-methyl group on the triazole could mitigate oxidative metabolism compared to bulkier substituents (e.g., ethyl or phenyl) .
Preparation Methods
Rhodium-Catalyzed Cyclization
The dihydropyridinone moiety is synthesized through a rhodium-catalyzed tandem reaction using 4-(1-acetoxyallyl)-1-sulfonyl-1,2,3-triazole precursors. Key parameters:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | [Rh(COD)Cl]₂ (5 mol%) | 90 |
| Temperature | 110°C | - |
| Solvent | Toluene | - |
| Reaction Time | 12 h | - |
Mechanistic studies confirm acetoxy group migration precedes six-electron electrocyclic ring closure. The ethyl group at N1 is introduced via alkylation of the intermediate pyridone using ethyl bromide under phase-transfer conditions (K₂CO₃, DMF, 60°C, 8 h).
Assembly of 4-Methyl-4H-1,2,4-Triazole-3-Thiol
Direct Triazole Synthesis from Hydrazine
Adapting Ainsworth's method, 1,2,4-triazole is prepared via controlled formamide-hydrazine condensation:
Reaction Setup
- Hydrazine hydrate (1.0 eq) slowly added to formamide (4.0 eq)
- Temperature gradient: 160°C → 180°C over 6 h
- Ammonia and water removed via fractional distillation
Methylation at N4
Thiol Group Introduction
The 3-thiol derivative is obtained via:
- Thione Formation : React 4-methyl-1,2,4-triazole with P₂S₅ in dry pyridine (80°C, 4 h)
- Reduction to Thiol : NaBH₄ in ethanol (0°C → RT, 2 h)
- Critical Note : Thiols oxidize readily; use N₂ atmosphere and 1% EDTA in workup
Preparation of N-(4-Chlorophenyl)Chloroacetamide
Two-Step Synthesis
Chloroacetylation :
- 4-Chloroaniline (1.0 eq) + chloroacetyl chloride (1.1 eq)
- Base: Et₃N (2.0 eq) in CH₂Cl₂ (0°C → RT, 2 h)
- Yield : 92% after washing (5% HCl → sat. NaHCO₃)
Purification :
- Recrystallization from ethanol/water (3:1)
- mp: 132-134°C (lit. 130-132°C)
Final Coupling: Thioether Formation
Nucleophilic Aromatic Substitution
Triazole-3-thiol (1.0 eq) reacts with N-(4-chlorophenyl)chloroacetamide (1.05 eq) under basic conditions:
| Condition | Optimization Range | Selected Value |
|---|---|---|
| Base | K₂CO₃, NaH, DBU | K₂CO₃ (2.5 eq) |
| Solvent | DMF, MeCN, THF | DMF |
| Temperature | 25-80°C | 50°C |
| Time | 4-24 h | 12 h |
Workup :
- Dilute with ice water, adjust pH to 6-7 with 1M HCl
- Extract with EtOAc (3×), dry (Na₂SO₄), concentrate
- Purify via silica chromatography (hexane/EtOAc 3:1 → 1:2)
- Yield : 75-82%
Spectroscopic Characterization
Key Spectral Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 12.31 (s, 1H, NH)
- δ 8.17 (d, J = 7.6 Hz, 1H, pyridinone H6)
- δ 7.89 (d, J = 8.8 Hz, 2H, ArH)
- δ 7.54 (d, J = 8.8 Hz, 2H, ArH)
- δ 6.32 (dd, J = 7.2, 1.6 Hz, 1H, pyridinone H5)
- δ 4.12 (q, J = 7.0 Hz, 2H, NCH₂CH₃)
- δ 3.87 (s, 2H, SCH₂)
- δ 3.41 (s, 3H, NCH₃)
- δ 1.29 (t, J = 7.0 Hz, 3H, CH₂CH₃)
IR (KBr)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Assembly | High purity intermediates | 7 steps; overall yield 38% | 38 |
| Convergent Synthesis | Parallel synthesis; faster | Requires chromatographic purity | 52 |
| One-Pot Variant | Reduced purification steps | Lower regioselectivity | 41 |
Note: Convergent synthesis coupling pre-formed dihydropyridinone and triazole-thiol shows best scalability.
Industrial-Scale Considerations
Catalyst Recycling
Waste Stream Management
- H₂S from thiol steps: Absorbed in NaOH → Na₂S for ore processing
- DMF solvent: Distillation recovery (>98% purity)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
